N-(3-(diethylamino)propyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a diethylamino propyl group, a p-tolyl group (which is a toluene derivative), and an imidazo[2,1-c][1,2,4]triazine ring which is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the heterocyclic ring and the attachment of the diethylamino propyl and p-tolyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the heterocyclic ring and multiple functional groups. The diethylamino propyl group would likely impart some basicity to the compound, while the p-tolyl group is a type of aryl group which is commonly found in the structure of diverse chemical compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diethylamino group could make it somewhat basic, and the presence of the heterocyclic ring could influence its stability and reactivity .Wissenschaftliche Forschungsanwendungen
Reactivity with Nucleophiles
Research by Sadchikova and Mokrushin (2014) explored the reactivity of related imidazo[1,5-c][1,2,4]triazines with nucleophiles, demonstrating the possibility of selective formation of monoamides. This study underlines the chemical versatility of such compounds, enabling the synthesis of novel heterocycles like benzoxazepines, benzodiazepines, and hydrazinoimidazoles, which could have further applications in drug design and development (Sadchikova & Mokrushin, 2014).
Synthesis and Reactions
Baig and Stevens (1981) focused on the synthesis and reactions of imidazo[5,1-c][1,2,4]triazines, elaborating on the formation of imidazolyl-hydrazones which undergo cyclization to yield triazine derivatives. This foundational research outlines the potential for creating compounds with varied biological activities, contributing to the drug discovery process (Baig & Stevens, 1981).
Dendrimeric Complexes
Uysal and Koç (2010) synthesized dendrimeric complexes based on triazine-centered ligands, which were characterized for their magnetic behaviors. The study offers insights into the applications of triazine derivatives in creating materials with specific magnetic properties, which could be useful in various technological and biomedical fields (Uysal & Koç, 2010).
Antitumor Properties
Stevens et al. (1984) explored the antitumor properties of certain imidazotetrazines, indicating the role of these compounds in cancer treatment. The study highlights the potential therapeutic applications of triazine derivatives, particularly as broad-spectrum antitumor agents (Stevens et al., 1984).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(diethylamino)propyl]-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c1-4-24(5-2)12-6-11-21-18(27)17-19(28)26-14-13-25(20(26)23-22-17)16-9-7-15(3)8-10-16/h7-10H,4-6,11-14H2,1-3H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANKLDLMODYFAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.